molecular formula C14H8FNO B11883596 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile CAS No. 851340-77-7

3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B11883596
CAS No.: 851340-77-7
M. Wt: 225.22 g/mol
InChI Key: BVLBIGPSWJOGCX-UHFFFAOYSA-N
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Description

3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group, a formyl group, and a carbonitrile group attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and a boron reagent to couple an aryl halide with an aryl boronic acid or ester .

Industrial Production Methods:

In an industrial setting, the production of 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

Scientific Research Applications

Chemistry:

In chemistry, 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds .

Biology:

In biological research, this compound can be used as a probe to study the interactions of fluoro-substituted biphenyls with biological macromolecules. Its structural features make it suitable for investigating the binding affinities and mechanisms of action of various biological targets .

Medicine:

In medicinal chemistry, 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is explored for its potential therapeutic applications. Its ability to undergo various chemical transformations allows for the design and synthesis of novel drug candidates with improved pharmacological properties .

Industry:

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .

Comparison with Similar Compounds

  • 3-Fluoro-2’-formyl-[1,1’-biphenyl]-4-carboxylic acid
  • 2-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carboxylic acid
  • 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid

Comparison:

Compared to these similar compounds, 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of the carbonitrile group at the 4-position of the biphenyl structure. This functional group imparts distinct chemical reactivity and properties, making it suitable for specific applications that other similar compounds may not be able to achieve .

Biological Activity

3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C13H8FNC_{13}H_{8}FN with a molecular weight of approximately 215.21 g/mol. The presence of a fluorine atom and a carbonitrile group in its structure may influence its biological activity by altering metabolic stability and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of biphenyl compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

CompoundMIC (µM)Target Organism
This compoundTBDMRSA
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide0.16–0.68MRSA
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide10M. tuberculosis

The mechanism through which these compounds exert their antimicrobial effects often involves the inhibition of bacterial respiration or interference with ATP synthesis. For example, studies have shown that certain biphenyl derivatives can inhibit ATP synthase, leading to reduced viability in bacterial cells .

Case Studies

In a study published by the National Center for Biotechnology Information (NCBI), the biological effects of various fluorinated biphenyl compounds were examined. The results indicated that the introduction of fluorine enhances metabolic stability and bioavailability while also affecting the pharmacokinetic properties of the compounds .

Pharmacological Insights

The role of fluorine in medicinal chemistry is critical as it can significantly improve the metabolic stability of compounds by making them less susceptible to oxidative metabolism. This characteristic is particularly important for compounds intended for therapeutic use .

Table: Comparison of Biological Activities

Activity TypeCompoundObserved Effect
AntimicrobialThis compoundPotential activity against MRSA
Inhibition of RespirationN-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamideInhibits ATP synthesis
Metabolic StabilityVarious fluorinated biphenyl derivativesEnhanced stability and reduced metabolism

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Construct the biphenyl core using Suzuki-Miyaura cross-coupling between a fluorinated aryl halide and a boronate ester. Palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions (argon/nitrogen) are critical for efficiency .
  • Step 2 : Introduce the formyl group via Vilsmeier-Haack formylation using POCl₃ and DMF at 0–5°C. Monitor progress via TLC and purify intermediates via silica gel chromatography .
  • Step 3 : Install the nitrile group through nucleophilic substitution or cyanation reactions (e.g., using CuCN under reflux) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C/¹⁹F NMR : Assign peaks for fluorine (δ ~110–120 ppm in ¹⁹F NMR), formyl (δ ~9–10 ppm in ¹H NMR), and nitrile groups (IR stretch ~2200–2250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve molecular conformation and bond angles (e.g., triclinic crystal systems with specific unit cell parameters) .

Q. What purification methods effectively isolate the target compound from synthetic by-products?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove unreacted precursors .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during formylation?

  • Temperature Control : Maintain 0–5°C to suppress over-oxidation .
  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of formylating agent to substrate to ensure complete conversion .
  • Inert Atmosphere : Prevent moisture-induced side reactions with rigorous drying of solvents and reagents .

Q. What strategies resolve discrepancies between X-ray crystallography and NMR data regarding molecular conformation?

  • Dynamic Effects Analysis : Variable-temperature NMR can reveal conformational flexibility in solution, while X-ray data reflect static solid-state structures .
  • Computational Modeling : Employ DFT calculations to compare energy-minimized conformers with experimental data .

Q. How can regioselective fluorination be achieved in analogous biphenyl systems?

  • Directing Groups : Install temporary groups (e.g., -NO₂) to guide fluorination to the desired position .
  • Electrophilic Fluorination : Use Selectfluor® under acidic conditions to enhance selectivity for electron-rich aromatic positions .

Q. What methodologies validate the compound’s potential as a pharmaceutical intermediate?

  • Bioactivity Screening : Assess interactions with biomolecules (e.g., enzyme inhibition assays) .
  • Metabolic Stability Studies : Use in vitro liver microsome models to evaluate pharmacokinetic properties .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

  • Solvent Polarity Testing : Systematically test solubility in DMSO, THF, and aqueous buffers under controlled temperatures .
  • HPLC Purity Checks : Correlate solubility with impurity profiles (e.g., residual solvents altering solubility) .

Q. Why might DSC data show varying melting points for the same compound?

  • Polymorphism Screening : Use slurry experiments to identify stable crystalline forms .
  • Thermogravimetric Analysis (TGA) : Rule out decomposition effects masquerading as melting events .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in the lab?

  • Ventilation : Use fume hoods to avoid inhalation of nitrile-related vapors .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .

Properties

CAS No.

851340-77-7

Molecular Formula

C14H8FNO

Molecular Weight

225.22 g/mol

IUPAC Name

2-fluoro-4-(4-formylphenyl)benzonitrile

InChI

InChI=1S/C14H8FNO/c15-14-7-12(5-6-13(14)8-16)11-3-1-10(9-17)2-4-11/h1-7,9H

InChI Key

BVLBIGPSWJOGCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C#N)F

Origin of Product

United States

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